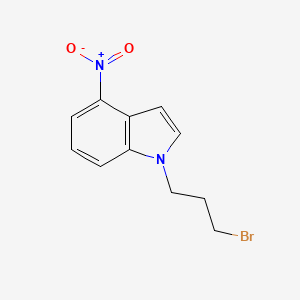

1-(3-溴丙基)-4-硝基-1H-吲哚

描述

1-(3-Bromopropyl)-4-nitro-1H-indole (BPIN) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound found in many naturally occurring products, including plant pigments and alkaloids. BPIN has been used in various studies to investigate the biological properties of indole derivatives, as well as their potential applications in medicine and biotechnology.

科学研究应用

结构研究

- 已经分析了 3-取代 5-硝基吲哚(包括 3-(3-溴丙基)-5-硝基-1H-吲哚)的结构性质。这些化合物表现出硝基旋转出吲哚骨架的平面,并且丙基亚基体沿内部碳采用向斜-向斜构象 (Garcia、Billodeaux 和 Fronczek,1999 年)。

合成化学

研究开发了在水中吲哚和吡咯与二氢萘酮的无催化剂共轭加成。该方法对于结构精细化非常重要,利用溴功能进行铃木偶联反应,得到中等至良好的所需偶联化合物收率 (Malhotra 等人,2013 年)。

涉及取代吲哚核的钯催化反应已得到广泛研究。这些反应对于合成生物活性化合物非常重要,并且对有机合成产生了深远的影响 (Cacchi 和 Fabrizi,2005 年)。

有机纳米粒子

- 已经研究了与目标化合物相关的 3-苯乙烯基吲哚的荧光有机纳米粒子的合成和表征。这些纳米粒子呈球形,直径约为 20-30 nm,与溶液中的孤立分子相比,其荧光光谱发生了变化 (Singh 和 Ansari,2017 年)。

化学合成和反应

各种研究探索了与吲哚化合物进行亲核加成反应以产生 3-取代-2-硝基吲哚,展示了多种合成可能性 (Pelkey、Barden 和 Gribble,1999 年)。

正在进行关于溴硝基苯乙烯与吲哚的不对称 Friedel-Crafts 烷基化的研究,从而产生手性吲哚含有的产物,这些产物可以转化为各种有用的中间体 (Huang 等人,2016 年)。

分子研究

- 对 1-(苯磺酰基)吲哚的新衍生物的合成、晶体结构和分子轨道计算的研究为这些化合物的结构特征提供了有价值的见解 (Mannes 等人,2017 年)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as n-isoindoline-1,3-diones, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It’s plausible that the bromopropyl group may undergo nucleophilic substitution reactions, given the electrophilic nature of the bromine atom .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, influencing their downstream effects .

Pharmacokinetics

The bromopropyl group in the compound may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Similar compounds have been shown to have diverse biological activities, suggesting that 1-(3-bromopropyl)-4-nitro-1h-indole may also exhibit a range of effects .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action .

属性

IUPAC Name |

1-(3-bromopropyl)-4-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-6-2-7-13-8-5-9-10(13)3-1-4-11(9)14(15)16/h1,3-5,8H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFDCKVKBNQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCBr)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromopropyl)-4-nitro-1H-indole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

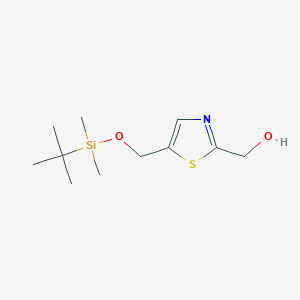

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)

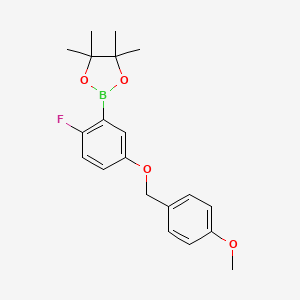

![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)